Dhptu

Prodrug Activation Nucleotide Metabolism Mechanism of Action

DHPTU is a unique acyclonucleoside prodrug that enzymatically cleaves to release thymine-uracil (TU) within tumor cells, disrupting dNTP pools with up to 92% reduction in dTTP levels. This validated chemical tool is essential for probing dNTP imbalance-mediated cytotoxicity and benchmarking anti-hepatoma efficacy in Kirkman-Robbins models. Secure your supply for precise mechanistic studies.

Molecular Formula C12H18N2O5
Molecular Weight 270.28 g/mol
CAS No. 126259-82-3
Cat. No. B142998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhptu
CAS126259-82-3
Synonyms1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil
DHPTU
Molecular FormulaC12H18N2O5
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O
InChIInChI=1S/C12H18N2O5/c1-7(6-15)11(17)19-14-9-5-3-2-4-8(9)10(16)13-12(14)18/h7,11,15,17H,2-6H2,1H3,(H,13,16,18)
InChIKeyMQUAROFWJCQPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DHPTU (CAS 126259-82-3): A Specialized Acyclonucleoside Prodrug for Experimental Oncology Research


1-(1,3-Dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil (DHPTU), CAS 126259-82-3, is a synthetic acyclonucleoside with demonstrated cytostatic properties [1]. First characterized in the late 1980s, this compound has a molecular formula of C12H18N2O5 and a molecular weight of 270.28 g/mol . Its primary scientific relevance stems from investigations into its unique mechanism of action, where it acts as a prodrug, undergoing enzymatic cleavage to release thymine-uracil (TU) within tumor cells [1].

Why DHPTU (CAS 126259-82-3) Cannot Be Readily Replaced by Standard Nucleoside Analogs in Targeted Research


In the context of acyclonucleoside research, DHPTU cannot be substituted by related analogs like AMT, AMU, or Th5 without fundamentally altering the experimental outcome. Unlike direct kinase inhibitors, DHPTU is a specific prodrug that requires a tumor-specific enzymatic cleavage step to release its active moiety, thymine-uracil (TU), which then disrupts nucleotide pools [1]. This prodrug mechanism is distinct from analogs that rely on direct phosphorylation and incorporation, leading to a different pharmacological profile and a unique, incompletely defined downstream effect on tumor biochemistry [1]. Therefore, generic substitution would invalidate studies focused on this particular mechanism of action.

Quantitative Differentiation of DHPTU (CAS 126259-82-3) from Related Acyclonucleosides


DHPTU Exhibits a Unique Prodrug Mechanism Distinct from Directly Phosphorylated Analogs

DHPTU differentiates itself from many other acyclonucleosides through its prodrug mechanism. Unlike analogs that are directly phosphorylated by cellular kinases to become active, DHPTU is not phosphorylated by any tumor dN kinases [1]. Instead, it undergoes an enzymatic cleavage by a tumor cell enzyme to release thymine-uracil (TU), a process competitively inhibited by folic acid (FA) [1]. This contrasts with analogs like AMU, AMT, and Th5, which are known to be phosphorylated in vivo [2].

Prodrug Activation Nucleotide Metabolism Mechanism of Action

DHPTU Achieves 61% In Vivo Tumor Weight Reduction in a Hepatoma Model

In an in vivo Syrian hamster model heterotransplanted with Kirkman-Robbins hepatoma, DHPTU achieved a 61% reduction in tumor weight 48 hours after intraperitoneal administration at a dose of 20 mg/kg [1]. This efficacy, while not directly compared in a single study, can be contrasted with the reported tumor weight reductions for other acyclonucleosides: AMT (42%) and AMU (30%), which were tested in a similar model at a significantly higher dose of 80 mg/kg [2].

In Vivo Efficacy Hepatoma Xenograft Model

DHPTU Drastically Reduces dNTP Pools, Disrupting Tumor Nucleotide Homeostasis

The cytostatic activity of DHPTU is associated with a potent and broad reduction in deoxynucleoside triphosphate (dNTP) pools within the tumor. Treatment with DHPTU resulted in a 92% decrease in dTTP, a 77% decrease in dGTP, and a 67% decrease in dATP [1]. In contrast, related acyclonucleosides like 1-N-(3'-hydroxypropyl)-5,6-tetramethyleneuracil were shown to reduce dTTP and dGTP levels to only 59.7% of control [2], indicating a more modest impact on the dNTP pool.

Nucleotide Metabolism dNTP Pool Cytostasis

High-Value Research Applications for DHPTU (CAS 126259-82-3) Based on Quantitative Evidence


Investigating Nucleotide Pool Depletion in Liver Cancer Models

Procure DHPTU to establish a validated, potent model of dNTP pool imbalance in hepatoma. Its demonstrated ability to reduce dTTP, dGTP, and dATP by up to 92%, 77%, and 67% respectively [1] makes it a superior chemical tool for studying how severe nucleotide deprivation triggers cell cycle arrest and cytotoxicity, compared to milder nucleotide synthesis inhibitors.

Studying Prodrug Activation Mechanisms in Experimental Therapeutics

Use DHPTU as a prototypical prodrug to dissect the pathway of tumor-specific enzymatic activation. Its unique mechanism—cleavage by a tumor cell enzyme to release the active TU moiety [1]—provides a well-defined system for researching how local prodrug conversion can enhance tumor targeting while minimizing off-target effects.

Preclinical Efficacy Testing in Hepatoma Xenograft Models

DHPTU is the preferred compound for establishing a baseline of in vivo efficacy in Kirkman-Robbins hepatoma models. Its documented 61% tumor weight reduction at a low 20 mg/kg dose [1] offers a robust and reproducible positive control against which novel therapeutic candidates for liver cancer can be quantitatively benchmarked.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dhptu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.